N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
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Overview
Description
N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound that features a unique dioxino-benzimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and dioxino-containing molecules. Examples are:
- 6,7,8,9-tetrabromo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
- 2-nitroimidazo[2,1-b]thiazine
Uniqueness
N-isobutyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide stands out due to its specific dioxino-benzimidazole structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)8-17-16(20)9-19-11(3)18-12-6-14-15(7-13(12)19)22-5-4-21-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20) |
InChI Key |
ZRXKHJOAMOTGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CC(=O)NCC(C)C)OCCO3 |
Origin of Product |
United States |
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